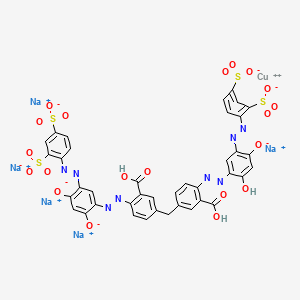
3-Phenyl-3-propyl-2-azetidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenyl-3-propyl-2-azetidinone is a member of the azetidinone family, which are four-membered nitrogen-containing heterocycles. These compounds are known for their significant biological and chemical properties, making them valuable in various fields such as medicinal chemistry and organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-3-propyl-2-azetidinone typically involves cyclization reactions. One common method is the cyclization of β-lactams, which can be achieved through various routes such as nucleophilic substitution, cycloaddition, and ring expansion . For instance, the reaction of phenylpropylamine with chloroacetyl chloride followed by cyclization can yield this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale cyclization processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis .
化学反応の分析
Types of Reactions: 3-Phenyl-3-propyl-2-azetidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the azetidinone ring to more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the azetidinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted azetidinones, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .
科学的研究の応用
3-Phenyl-3-propyl-2-azetidinone has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-Phenyl-3-propyl-2-azetidinone involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to inhibit certain enzymes and disrupt cellular processes. For example, it can inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins, similar to other β-lactam antibiotics .
類似化合物との比較
Penicillins: These β-lactam antibiotics share a similar core structure but differ in their side chains and spectrum of activity.
Cephalosporins: Another class of β-lactam antibiotics with a broader spectrum of activity compared to penicillins.
Carbapenems: These are highly potent β-lactam antibiotics with a broad spectrum of activity and resistance to β-lactamases.
Uniqueness: 3-Phenyl-3-propyl-2-azetidinone is unique due to its specific substituents, which confer distinct chemical and biological properties. Its phenyl and propyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .
特性
CAS番号 |
73680-87-2 |
|---|---|
分子式 |
C12H15NO |
分子量 |
189.25 g/mol |
IUPAC名 |
3-phenyl-3-propylazetidin-2-one |
InChI |
InChI=1S/C12H15NO/c1-2-8-12(9-13-11(12)14)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,13,14) |
InChIキー |
ZUQCGHJXVRJGHS-UHFFFAOYSA-N |
正規SMILES |
CCCC1(CNC1=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



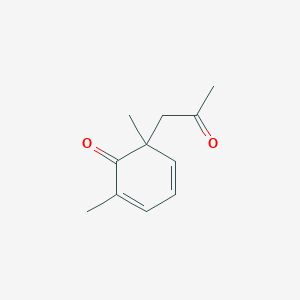
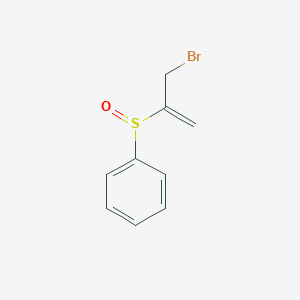
![Hexyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate](/img/structure/B14453227.png)
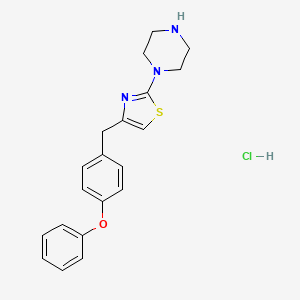
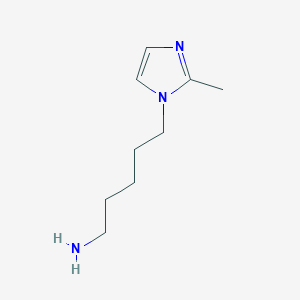
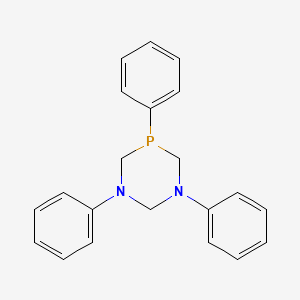

![N-[(2,5-Dinonylphenyl)(phenyl)methylidene]hydroxylamine](/img/structure/B14453278.png)

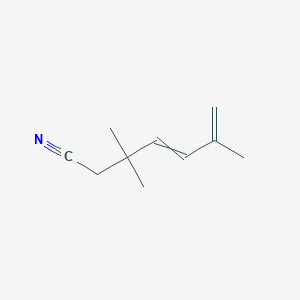
![3,18-Dihydroxy-13-methoxy-7-methyl-6,25-dioxahexacyclo[12.11.0.02,11.04,9.015,24.017,22]pentacosa-1(14),2,4(9),10,12,15(24),17(22),18,20-nonaene-5,16,23-trione](/img/structure/B14453286.png)
